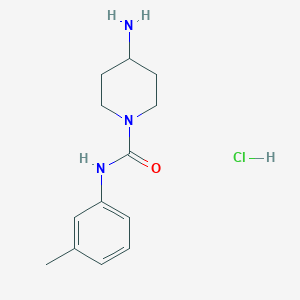

4-amino-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride

Description

4-Amino-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride (CAS: 926201-94-7) is a piperidine-derived compound with a molecular formula of C₁₃H₂₀ClN₃O and a molecular weight of 269.77 g/mol . Structurally, it features a piperidine ring substituted with a primary amine group at the 4-position and an N-linked 3-methylphenyl carboxamide moiety. The compound is of interest in medicinal chemistry due to the versatility of piperidine scaffolds in drug design, particularly for targeting neurological and metabolic receptors such as trace amine-associated receptor 1 (TAAR1) .

It is listed as temporarily unavailable in commercial catalogs, reflecting its status as a research-grade chemical .

Properties

IUPAC Name |

4-amino-N-(3-methylphenyl)piperidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.ClH/c1-10-3-2-4-12(9-10)15-13(17)16-7-5-11(14)6-8-16;/h2-4,9,11H,5-8,14H2,1H3,(H,15,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTJZVOWRMTUSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of piperidine with appropriate reagents to introduce the amino and carboxamide groups. The reaction conditions may vary depending on the specific synthetic route chosen, but common conditions include the use of strong bases or acids to facilitate the formation of the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of 4-amino-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Key Steps:

-

Piperidine Core Formation :

-

Carboxamide Introduction :

-

Hydrochloride Salt Preparation :

Amide Bond Formation

The carboxamide group is formed via nucleophilic acyl substitution:

-

Activation : 3-Methylphenyl isocyanate reacts with the 4-aminopiperidine’s amine group.

-

Coupling : A carbamoyl intermediate forms, stabilized by bases like NEt₃ .

Reaction Scheme :

Stability and Side Reactions

-

Hydrolysis Risk : The carboxamide bond is stable under mild acidic/basic conditions but may hydrolyze in strong acids (e.g., H₂SO₄) .

-

Byproducts : Over-alkylation or oxidation of the aromatic ring can occur if reaction stoichiometry is not controlled .

Functional Group Reactivity

Analytical Characterization

Stability and Storage

Scientific Research Applications

Chemistry: In chemistry, 4-amino-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, or other biochemical processes. It can also serve as a tool compound for probing biological pathways.

Medicine: The compound has potential applications in the development of new drugs, particularly as a precursor or intermediate in the synthesis of therapeutic agents. It may also be used in the design of novel treatments for various diseases.

Industry: In industry, this compound can be utilized in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 4-amino-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes to modulate biological processes. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Piperidine-1-carboxamide derivatives share a common core structure but exhibit diverse pharmacological profiles depending on substituent groups. Below is a detailed comparison of 4-amino-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride with analogous compounds from recent literature:

Key Findings:

Structural Variations: The target compound lacks the 2-aminoethyl group present in derivatives, resulting in a lower molecular weight (~269 vs. ~297–311 g/mol) .

Synthetic Efficiency: Yields for fluorinated analogs in range from 90% to 120%, with the 4-fluorophenyl derivative showing an unusually high yield (120%), possibly due to optimized reaction conditions .

Analytical Characterization :

- All compounds in were validated via ¹H NMR, ¹³C NMR, and HRMS, ensuring structural fidelity . Similar methods are presumed for the target compound, though explicit data are unavailable .

Biological Relevance: While compounds were designed as TAAR1 agonists for neuropsychiatric disorders, the target compound’s pharmacological activity remains uncharacterized . Piperidine amides generally exhibit broad bioactivity, including antimicrobial and anti-inflammatory effects, as noted in crystallographic studies of related derivatives .

Biological Activity

4-Amino-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities, particularly in cancer therapy and as a kinase inhibitor. This article synthesizes findings from various studies, highlighting its mechanisms of action, efficacy, and pharmacokinetic properties.

- Molecular Formula : C13H20ClN3O

- Molecular Weight : 269.78 g/mol

The compound acts primarily as an inhibitor of various kinases, including protein kinase B (Akt) and the ERK5 pathway. Its biological activity is attributed to its ability to interfere with signaling pathways that regulate cell proliferation and survival.

1. Kinase Inhibition

Research indicates that this compound exhibits potent ATP-competitive inhibition against Akt, with selectivity over related kinases such as PKA. In vitro studies have demonstrated its effectiveness in modulating biomarkers associated with the PI3K-Akt-mTOR signaling pathway, crucial for cancer cell growth and metabolism .

2. Anticancer Activity

The compound has shown promising results in preclinical models:

- Xenograft Models : It significantly inhibited tumor growth in human tumor xenografts in nude mice at well-tolerated doses, indicating its potential as an anticancer agent .

- Cytotoxicity : In vitro assays revealed that it induces apoptosis in cancer cell lines, outperforming standard chemotherapeutics like bleomycin .

3. Pharmacokinetics

The pharmacokinetic profile of the compound has been evaluated:

- Oral Bioavailability : Studies suggest moderate oral bioavailability (around 42%) when administered in vivo .

- Metabolism : The compound exhibits rapid clearance rates, which may limit its therapeutic efficacy. Modifications to its structure have been explored to improve metabolic stability .

Case Studies

Structure-Activity Relationship (SAR)

Modifications to the piperidine core and substituents have been explored to enhance potency and selectivity:

- Substituent Variation : Introduction of small lipophilic groups has been shown to improve inhibition profiles against target kinases while maintaining favorable pharmacokinetic properties .

- Selectivity Enhancement : Efforts to increase selectivity against PKA have led to the identification of derivatives with improved therapeutic indices .

Q & A

Q. What are the common synthetic routes for 4-amino-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via multi-step processes involving condensation reactions and Mannich reactions. For example, analogs of piperidinyl carboxamides are synthesized by reacting substituted acetophenones with amines in the presence of paraformaldehyde, yielding intermediates that are further functionalized . Optimization strategies include:

- Temperature control : Maintaining 60–80°C during Mannich reactions to enhance yield (87–98% reported in similar syntheses) .

- Catalyst selection : Using HCl as a catalyst for efficient amine activation.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) to isolate pure intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : Key peaks include the amide proton (δ 8.1–8.3 ppm in NMR) and the piperidine carboxamide carbonyl (δ 165–170 ppm in NMR) .

- X-ray crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, with unit cell parameters (e.g., ) confirming spatial configuration .

- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H at m/z 291.79) .

Advanced Research Questions

Q. How can researchers resolve spectral data contradictions caused by impurities or tautomerism?

Methodological Answer: Contradictions often arise from:

- Tautomeric forms : Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria between amine and imine forms .

- Impurity identification : Employ HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to separate byproducts. Cross-reference with spiking experiments using synthesized impurities (e.g., unreacted 3-methylaniline) .

- Crystallographic validation : Compare experimental XRD data with computational models (e.g., Mercury 4.0) to confirm dominant tautomers .

Q. What advanced strategies improve the accuracy of crystal structure determination for this compound?

Methodological Answer:

- Data collection : Use high-resolution synchrotron radiation (λ = 0.71073 Å) to enhance diffraction quality.

- Refinement protocols : Apply SHELXL’s TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for heavy atoms (e.g., Cl) .

- Validation tools : Check R-factors (e.g., ) and residual electron density maps (< 0.5 eÅ) using PLATON .

Q. How can reaction intermediates be stabilized during the synthesis of this compound?

Methodological Answer:

- Low-temperature quenching : For unstable intermediates (e.g., enamines), use dry ice/acetone baths (−78°C) to halt degradation .

- In situ FTIR monitoring : Track carbonyl (1700–1750 cm) and amine (3300–3500 cm) bands to optimize reaction progress .

- Protective atmospheres : Conduct air-sensitive steps under argon to prevent oxidation of primary amines .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental partition coefficients (logP)?

Methodological Answer:

- Experimental validation : Use shake-flask method (octanol/water system) with UV-Vis quantification (λ = 254 nm) .

- Computational adjustment : Apply QSPR models (e.g., ACD/Labs) to account for ionization states (pKa ~8.5 for the amine group) .

- Statistical reconciliation : Perform Bland-Altman analysis to identify systematic biases between methods .

Safety and Handling in Research Settings

Q. What protocols mitigate risks when handling reactive intermediates during synthesis?

Methodological Answer:

- PPE : Wear nitrile gloves (tested for permeation resistance >8 hours) and safety goggles .

- Ventilation : Use fume hoods with ≥100 fpm face velocity during HCl gas evolution steps .

- Waste disposal : Neutralize acidic byproducts with 10% sodium bicarbonate before disposal .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.